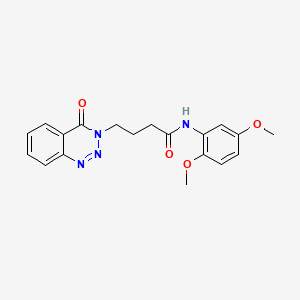

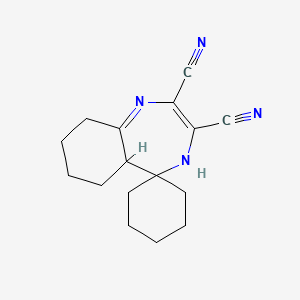

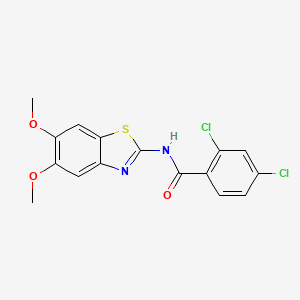

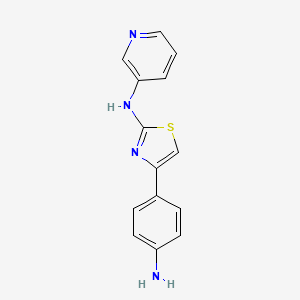

2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex spirocyclic compounds has been a topic of interest in the field of organic chemistry due to their potential applications in drug discovery. In the first paper, the authors describe the synthesis of tetrahydrospiro[benzo-2-azepinecyclohexanes] through the substitution of the nitrile group with hydroxylamine and hydrazine. This process yields tetrahydrospiro{1,2,3- and 1,2,4-triazolo[5,1-a]benzoazepine-5,1′-cyclohexanes}. Additionally, the Hoffmann reaction is used to convert 1-carbamoyldihydrospiro[benzo-2-azepine-3,1′-cyclohexanes] into spiro{diaziridino[3,1-a]benzo-2-azepine-3,1′-cyclohexane}, which can be further reduced to the tetrahydro derivative using sodium borohydride .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds is characterized by the presence of a seven-membered diazepine ring fused to a cyclohexane ring. The second paper introduces novel tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with the seven-membered rings of 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-one and related heterocycles. These structures are notable for their three protected hydroxyl groups, which are amenable to selective derivatization .

Chemical Reactions Analysis

The reactivity of these spiro compounds is demonstrated in the third paper, where 2(3H-furanones undergo addition and cyclocondensation reactions with methyl acrylate and dimethyl acetylenedicarboxylate to form various spiro compounds. The reaction conditions, such as the choice of solvent (benzene or dioxane), influence the outcome of the addition-cyclocondensation sequence, leading to different spiro compounds .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly detail the physical and chemical properties of "2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine," the general properties of spirocyclic compounds can be inferred. These compounds often exhibit unique chemical reactivity due to the strain of the fused rings and the presence of multiple functional groups. The protected hydroxyl groups mentioned in the second paper suggest potential for further chemical modification, which could affect solubility, stability, and reactivity . The synthesis methods described in the first and third papers indicate that these spiro compounds can be synthesized and modified through various chemical reactions, which is valuable for the development of new pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

One area of research involving this compound includes novel synthesis methods for creating complex heterocyclic systems. A study by Artico et al. (1992) described new tetracyclic systems containing pyrrolobenzodiazepine and pyrrolobenzotriazepine moieties linked via a spiro to the piperidine nucleus, demonstrating a simple reaction involving aromatic amines and 4-oxopiperidines (Artico et al., 1992).

Structural Analysis and Rearrangements

Studies have also focused on the structural analysis and unexpected rearrangements in related compounds. For instance, Herke et al. (2010) investigated the cyclization of N-methylated spiro benzazepine–cyclohexenone, which led to unexpected rearrangement, yielding cyclopentanoisoquinolinone derivatives (Herke et al., 2010).

Development of Antimicrobial and Anti-Inflammatory Compounds

Research into spirocyclic compounds has led to the development of novel antimicrobial and anti-inflammatory drugs. Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and tested their antimicrobial, anti-inflammatory, and antioxidant activities, finding some compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects superior to the reference drug diclofenac (Mandzyuk et al., 2020).

Utilization in Drug Discovery

Spirocycles, such as those in 2,3-Dicyano-5,6-tetramethylene-7-spiro-cyclohexyldiazapine, have been utilized in novel drug discovery. Zheng & Tice (2016) discussed the use of spirocycles in drug discovery, highlighting their three-dimensional nature and ability to interact with proteins, making them attractive targets for synthesizing new drugs (Zheng & Tice, 2016).

Synthesis of Poly-functionalized Derivatives

Another application is in the synthesis of poly-functionalized derivatives. Wang et al. (2011) developed a new cycloaddition for synthesizing indoline-spiro benzofurodiazepine derivatives, highlighting the potential of such compounds in various chemical and medicinal applications (Wang et al., 2011).

Eigenschaften

IUPAC Name |

spiro[4,5a,6,7,8,9-hexahydro-1,4-benzodiazepine-5,1'-cyclohexane]-2,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-10-14-15(11-18)20-16(8-4-1-5-9-16)12-6-2-3-7-13(12)19-14/h12,20H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPVMYSQKGDWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3CCCCC3=NC(=C(N2)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3002570.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B3002576.png)

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3002585.png)

![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)